5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid
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Overview
Description
5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid is a complex organic compound that features a boronic acid group, a fluorine atom, and a chloronitrophenylcarbamoyl moiety
Preparation Methods
The synthesis of 5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chloronitrophenylcarbamoyl intermediate, which is then coupled with a fluorobenzeneboronic acid derivative. Common reagents used in these reactions include dichloromethane, substituted anilines, and hydrochloric acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include hydrogen gas, catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is often mediated by hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar compounds to 5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid include:
2-Chloro-4-nitrophenol: Used as an intermediate in the synthesis of pesticides and dyes.
5-(2-Chloro-4-nitrophenyl)-2-furoic acid: Known for its experimental applications in drug development.
4-Chloro-2-nitroaniline: Utilized in the production of organic NLO single crystals
Properties
Molecular Formula |
C13H9BClFN2O5 |
---|---|
Molecular Weight |
338.48 g/mol |
IUPAC Name |
[3-[(2-chloro-4-nitrophenyl)carbamoyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H9BClFN2O5/c15-11-6-10(18(22)23)1-2-12(11)17-13(19)7-3-8(14(20)21)5-9(16)4-7/h1-6,20-21H,(H,17,19) |
InChI Key |
JGVQEEYFVVEKHQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)(O)O |
Origin of Product |
United States |
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